

# Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Nitro-N-phenylbenzenesulfonamide

Cat. No.: B182241

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This document provides a detailed experimental protocol for the synthesis of **4-Nitro-N-phenylbenzenesulfonamide**, a valuable intermediate in organic synthesis. The protocol is based on established laboratory procedures.

## Introduction

**4-Nitro-N-phenylbenzenesulfonamide** is a sulfonamide derivative containing a nitro group. Sulfonamides are an important class of compounds in medicinal chemistry. This protocol details the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

## Reaction Scheme

The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of aniline.

*Reaction of 4-nitrobenzenesulfonyl chloride with aniline to form **4-Nitro-N-phenylbenzenesulfonamide** and hydrochloric acid.*

## Experimental Protocol

This protocol is adapted from established synthetic methods[1].

**Materials:**

- 4-Nitrobenzenesulfonyl chloride
- Aniline
- Ethanol
- Hydrochloric acid (HCl), dilute solution
- Deionized water
- Ice

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beakers
- Büchner funnel and filter flask
- Filter paper
- pH paper
- Melting point apparatus
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and a stoichiometric equivalent of aniline.
- Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15 minutes[1]. The reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - Allow the reaction mixture to cool to room temperature[1].
  - Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water[1]. A solid precipitate should form.
  - Collect the solid product by vacuum filtration using a Büchner funnel[1].
  - Wash the crude product thoroughly with cold deionized water to remove any water-soluble impurities[1].
  - Subsequently, wash the product with dilute hydrochloric acid to remove any unreacted aniline[1]. Check the filtrate with pH paper to ensure it is acidic.
  - Finally, wash the product again with cold deionized water to remove excess acid.
- Purification:
  - Recrystallize the crude product from dilute ethanol to a constant melting point to obtain the purified **4-Nitro-N-phenylbenzenesulfonamide**[1].
- Drying and Characterization:
  - Dry the purified crystals, for example, in a desiccator under vacuum.
  - Characterize the final product by determining its melting point and using spectroscopic methods such as infrared (IR) spectroscopy.

## Data Presentation

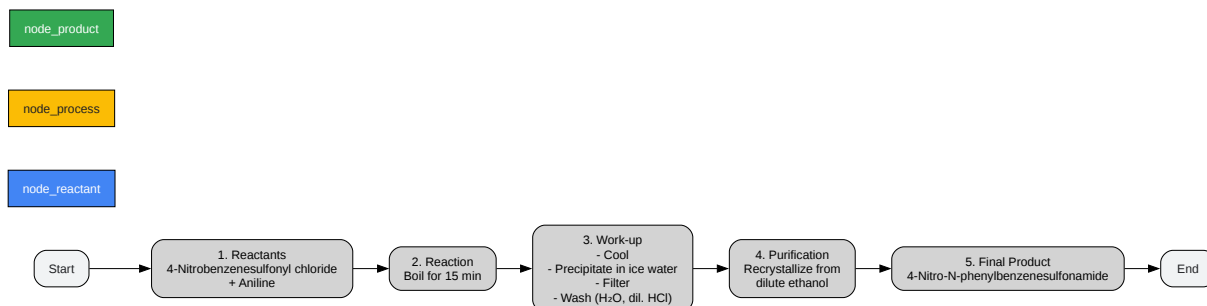
The following table summarizes the key quantitative data for **4-Nitro-N-phenylbenzenesulfonamide**.

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S	[1]
Molecular Weight	278.28 g/mol	[1]
CAS Registry Number	1576-44-9	[2]
Appearance	Solid	[1]
Crystal System	Monoclinic	[1]
Unit Cell Parameters	a = 5.1948 Å, b = 12.8089 Å, c = 18.682 Å	[1]
β = 93.419°	[1]	
Cell Volume	1240.88 Å <sup>3</sup>	[1]

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Nitro-N-phenylbenzenesulfonamide**.



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Synthesis workflow for **4-Nitro-N-phenylbenzenesulfonamide**.

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## References

- 1. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182241#synthesis-of-4-nitro-n-phenylbenzenesulfonamide-experimental-protocol]

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